molecular formula C12H13NO B183635 2-(2-Naphthyloxy)ethanamine CAS No. 23314-24-1

2-(2-Naphthyloxy)ethanamine

Cat. No.: B183635
CAS No.: 23314-24-1
M. Wt: 187.24 g/mol
InChI Key: NGOMYFUIWZJUET-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard data for 2-(2-Naphthyloxy)ethanamine is not available, it’s important to handle all chemicals with care. Standard safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on 2-(2-Naphthyloxy)ethanamine are not clear at this time. Given its unique structure, it could be of interest in various fields of research, including organic chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyloxy)ethanamine typically involves the reaction of 2-naphthol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol attacks the carbon atom of 2-chloroethanol, resulting in the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyloxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Naphthyloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymes like monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Naphthyloxy)ethanamine is unique due to its naphthalene ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and interactions with biological molecules, making it valuable for specific research applications .

Properties

IUPAC Name

2-naphthalen-2-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOMYFUIWZJUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383191
Record name 2-(2-naphthyloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23314-24-1
Record name 2-(2-naphthyloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminoethoxy)naphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 3-neck round bottom flask was charged with water (50 mL) and barium hydroxide (12.27 g, 71.61 mmol) while stirring. The resulting slurry was charged with ethanol (50 mL) and finally N-(2-(naphthalen-2-yloxy)ethyl)acetamide (10.0 g, 35.80 mmol) as prepared above. The resulting mixture was heated to reflux for 18 h. The reaction was monitored by TLC. The reaction was then allowed to cool to 50° C., then charged with water (50 mL) followed by ethyl acetate (100 mL). The mixture was then stirred for 15 min. The mixture was then filtered and thelayers were separated. The upper organic layer was washed with saturated sodium chloride (50 mL) and dried over sodium sulfate and concentrate to afford 2-(2-naphthyloxy)ethylamine as an amber oil (6.92 g, 47%).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-naphthol (200 g, 1.39 mol) at room temperature. Potassium hydroxide pellets (8.99 g, 0.139 mol) and 2-oxazolidinone (181 g, 2.08 mol) were then added, and the reaction mixture was heated to reflux and stirred for 5.5 h. Reaction was monitored by TLC analysis. Additional 2-oxazolidinone (24.0 g, 0.277 mol) was added to ensure complete conversion of the 2-naphthol and the reaction mixture was heated to reflux temperature for 16 additional hours. The reaction mixture was cooled to 70° C. and ethylenediamine (18.5 mL, 0.277 mmole) was added. The reaction mixture was then reheated to reflux temperature (approximately 155° C.) under nitrogen and stirred for approximately 6 hours. The reaction mixture was cooled to room temperature and Magnesol® was added and stirred into the reaction mixture for 15 minutes. The reaction mixture was then filtered over Celite® and reaction flask was washed three times with ExxonMobil™ Aromatic 100 solvent. The filtrate was collected and the solvent was evaporated in vacuo to obtain 254.1 g (97%) of 2-(2-naphthoxy)ethylamine. Purity was determined by HPLC and NMR analysis to be ˜92%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
181 g
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Magnesol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
18.5 mL
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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